3,4-Dichloro-beta-nitrostyrene
Description
Significance of β-Nitrostyrene Scaffolds in Synthetic Methodologies
The β-nitrostyrene scaffold is a versatile building block in organic chemistry due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond. This activation makes the molecule susceptible to a variety of chemical transformations. rsc.org
One of the most common reactions involving β-nitrostyrenes is the Henry reaction , also known as the nitroaldol reaction. This reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. wikipedia.org Subsequent dehydration of this alcohol readily yields the corresponding β-nitrostyrene. wikipedia.org The general synthesis of β-nitrostyrenes often starts with a substituted benzaldehyde (B42025) and nitromethane (B149229). rsc.orgrsc.org For instance, the synthesis of a para-substituted β-nitrostyrene can be achieved by refluxing a mixture of a para-substituted aldehyde, nitromethane, and ammonium (B1175870) acetate (B1210297) in acetic acid. rsc.org
The activated double bond in β-nitrostyrenes makes them excellent Michael acceptors. They readily undergo Michael addition reactions , where a nucleophile adds to the β-carbon of the conjugated system. researchgate.net This reactivity is fundamental to their use in constructing complex molecular frameworks, including various heterocyclic compounds like pyrroles. researchgate.netresearchgate.net
Furthermore, the nitro group itself can be transformed into other functional groups. For example, reduction of the nitro group can lead to the formation of β-amino alcohols, while the carbon-carbon double bond can be reduced to yield nitroalkanes. wikipedia.orgresearchgate.net These transformations open up pathways to a wide array of valuable compounds. The versatility of β-nitrostyrenes is further demonstrated by their participation in multicomponent reactions, allowing for the rapid construction of complex molecules in a single step. researchgate.netacs.org
Overview of Dihalo-substituted β-Nitrostyrenes in Chemical Synthesis
Dihalo-substituted β-nitrostyrenes, such as 3,4-dichloro-beta-nitrostyrene, are a specific subset of β-nitrostyrene derivatives that feature two halogen atoms on the benzene (B151609) ring. The presence and position of these halogen atoms can significantly influence the electronic properties and reactivity of the molecule.
The synthesis of this compound typically involves the condensation of 3,4-dichlorobenzaldehyde (B146584) with nitromethane. mdpi.com This reaction is a specific example of the Henry reaction. The conditions for this reaction can be optimized; for example, using a catalyst like metformin (B114582) under neat conditions can lead to high conversion rates. researchgate.net The resulting compound, trans-3,4-dichloro-β-nitrostyrene, is a solid at room temperature with a melting point of 93-97 °C. sigmaaldrich.com
The dichlorinated aromatic ring in these compounds can participate in various reactions typical of aryl halides, such as cross-coupling reactions. Moreover, the electron-withdrawing nature of the chlorine atoms, combined with the nitro group, further activates the double bond for nucleophilic attack. This enhanced reactivity makes dihalo-substituted β-nitrostyrenes valuable intermediates in the synthesis of more complex molecules. For example, they have been used as precursors in the synthesis of functionalized amidines and in the construction of chiral 3-nitro-1,2-dihydroquinolines through tandem reactions. acs.orgmdpi.com
Below is a data table summarizing the key properties of trans-3,4-dichloro-beta-nitrostyrene:
| Property | Value | Reference |
| Chemical Formula | C₈H₅Cl₂NO₂ | sigmaaldrich.com |
| Molecular Weight | 218.04 g/mol | sigmaaldrich.com |
| CAS Number | 18984-16-2 | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 93-97 °C | sigmaaldrich.com |
| SMILES String | [H]\C(=C([H])N+=O)c1ccc(Cl)c(Cl)c1 | sigmaaldrich.com |
| InChI Key | XHGCFWXSHIHYFH-ONEGZZNKSA-N | sigmaaldrich.com |
The following table outlines a typical synthesis of a substituted β-nitrostyrene:
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |
| 3,4-Dichlorobenzaldehyde | Nitromethane | Metformin / Neat | 2-Nitro-1-(3,4-dichlorophenyl)ethanol | researchgate.net |
| 4-Chlorobenzaldehyde | Nitromethane | Ammonium Acetate / Acetic Acid | 4-Chloro-β-nitrostyrene | google.com |
| para-Substituted Aldehyde | Nitromethane | Ammonium Acetate / Acetic Acid | para-Substituted β-nitrostyrene | rsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C8H5Cl2NO2 |
|---|---|
Molecular Weight |
218.03 g/mol |
IUPAC Name |
1,2-dichloro-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H |
InChI Key |
XHGCFWXSHIHYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 3,4 Dichloro β Nitrostyrene
Reduction Reactions of β-Nitrostyrenes
The reduction of β-nitrostyrenes, including the 3,4-dichloro derivative, is a versatile method for the synthesis of corresponding phenethylamines, which are valuable precursors in various chemical industries. beilstein-journals.orgnih.gov The reduction process targets both the nitro group and the carbon-carbon double bond. beilstein-journals.orgnih.gov
Catalytic hydrogenation is a widely employed method for the reduction of β-nitrostyrenes. beilstein-journals.orgnih.gov This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. beilstein-journals.orgnih.govgoogle.com Common catalysts include Raney-Nickel, palladium, and platinum-based systems. nih.govgoogle.commdpi.com
The selective reduction of the nitro group in the presence of other reducible functionalities, such as the chloro-substituents in 3,4-dichloro-β-nitrostyrene, can be a significant challenge. researchgate.net Undesired side reactions like dehalogenation can occur, leading to byproducts and reducing the yield of the desired 3,4-dichloroaniline (B118046). google.com To address this, inhibitors are often added to the reaction mixture to suppress dehalogenation. google.com For instance, the hydrogenation of 3,4-dichloronitrobenzene (B32671) to 3,4-dichloroaniline using a Raney-Ni catalyst can achieve high selectivity (over 99%) when a dechlorination inhibitor is used. google.com
The choice of catalyst support can also influence the efficiency and selectivity of the hydrogenation. Studies on the selective hydrogenation of 3,4-dichloronitrobenzene have shown that platinum catalysts supported on carbon materials of different dimensions (e.g., carbon nanotubes, graphene) exhibit varying catalytic performances. mdpi.comresearchgate.net For example, Pt supported on carbon nanotubes (Pt/CNT) has demonstrated high conversion and selectivity under mild conditions. mdpi.com
It is important to note that traditional hydrogenation methods can require high pressures (e.g., 100 atm), which pose safety risks. ursinus.edu Catalytic transfer hydrogenation, where hydrogen is generated in situ from a donor molecule, offers a safer alternative. ursinus.edu
A facile and efficient one-pot method for the reduction of substituted β-nitrostyrenes to phenethylamines utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂). beilstein-journals.orgnih.govnih.govchemrxiv.org This system is advantageous as it operates under mild conditions, does not require an inert atmosphere, and avoids the use of pyrophoric reagents like lithium aluminum hydride (LiAlH₄). beilstein-journals.orgnih.gov
While NaBH₄ alone typically reduces β-nitrostyrenes to the corresponding nitroalkanes, the addition of CuCl₂ facilitates the complete reduction to the amine. beilstein-journals.orgnih.govresearchgate.net This method has been shown to be effective for a range of substituted β-nitrostyrenes, affording the desired phenethylamines in good yields (62–83%) within a short reaction time (10 to 30 minutes). beilstein-journals.orgnih.govnih.govchemrxiv.org The proposed mechanism involves the reduction of Cu(II) to active copper species which then participate in the reduction of the nitro group. chemrxiv.org A potential side product in these reactions is the corresponding hydroxylamine. beilstein-journals.org
Table 1: Reduction of Substituted β-Nitrostyrenes using NaBH₄/CuCl₂ beilstein-journals.orgnih.gov
| Entry | Starting β-Nitrostyrene | Product Phenethylamine | Yield (%) | Time (min) |
| 1 | β-Nitrostyrene | Phenethylamine | 75 | 10 |
| 2 | 4-Methyl-β-nitrostyrene | 4-Methylphenethylamine | 83 | 15 |
| 3 | 4-Methoxy-β-nitrostyrene | 4-Methoxyphenethylamine | 78 | 20 |
| 4 | 3,4-Dimethoxy-β-nitrostyrene | 3,4-Dimethoxyphenethylamine | 72 | 25 |
| 5 | 2,5-Dimethoxy-β-nitrostyrene | 2,5-Dimethoxyphenethylamine | 68 | 30 |
| 6 | β-Methyl-β-nitrostyrene | Amphetamine | 62 | 30 |
This table is interactive. You can sort the data by clicking on the column headers.
Sodium bis(2-methoxyethoxy)aluminum dihydride, commonly known as Red-Al®, is a versatile reducing agent that serves as a non-pyrophoric alternative to LiAlH₄. sigmaaldrich.com It is effective in a wide range of reductions, including the conversion of esters to aldehydes and the reduction of epoxides. sigmaaldrich.com While specific studies on the reduction of 3,4-dichloro-β-nitrostyrene with Red-Al® are not prevalent in the provided context, its general reactivity profile suggests it could be a viable reagent for this transformation. Red-Al® has shown excellent (E)-selectivity in the reduction of certain unsaturated systems. sigmaaldrich.com
Electrochemical reduction offers an alternative pathway for the transformation of nitrostyrenes. beilstein-journals.orgbeilstein-journals.orgmdma.ch This method can lead to various products depending on the reaction conditions, such as the electrode material, potential, and electrolyte composition. beilstein-journals.orgbeilstein-journals.orgmdma.ch
Under certain conditions, the electrochemical reduction of β-nitrostyrenes can yield hydrodimers, such as 1,4-dinitro-2,3-diphenylbutane from β-nitrostyrene. beilstein-journals.orgbeilstein-journals.org This dimerization is thought to proceed through the formation of a radical anion intermediate. beilstein-journals.orgbeilstein-journals.org In acidic media, the reduction can lead to the formation of oximes and ketones. beilstein-journals.org By controlling the reduction potential, it is possible to achieve the selective reduction of the nitro group to an amine. beilstein-journals.org For instance, the electrochemical reduction of some nitrostyrenes at potentials between -1.1 V and -1.3 V (vs. SCE) can produce the corresponding amines in moderate to good yields (60-69%). beilstein-journals.org
One study on the electrochemical reduction of 3,4,5-trimethoxy-β-nitrostyrene to mescaline utilized a lead cathode and a solution containing glacial acetic acid, ethanol, and concentrated hydrochloric acid. mdma.ch
The reduction of appropriately substituted nitroalkenes can be a key step in the synthesis of various N-heterocycles. researchgate.netunimi.itscispace.com Intramolecular reductive cyclization of ω-nitroalkenes, for example, can lead to the formation of saturated N-heterocycles like substituted 3,4-dihydro-2H-1,4-benzoxazines and 1,2,3,4-tetrahydroquinoxalines. researchgate.netscispace.com These reactions can be mediated by reagents such as triethyl phosphite (B83602) or catalyzed by transition metals under a carbon monoxide atmosphere. researchgate.netunimi.it The domino reaction often involves a nitroso-ene reaction coupled with reduction steps. researchgate.net
Nucleophilic Addition Reactions
The electron-deficient double bond of β-nitrostyrenes is highly susceptible to nucleophilic attack. science.govcdnsciencepub.comgrowingscience.com This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions.
A well-known example is the Michael addition, where a nucleophile adds to the β-carbon of the nitrostyrene (B7858105). science.gov Various nucleophiles, including indoles, pyrroles, aldehydes, and amines, can participate in this reaction. science.govcdnsciencepub.comnih.govethz.ch The reaction is often catalyzed by acids, bases, or organocatalysts. science.govethz.ch For instance, the Michael addition of indoles to β-nitrostyrenes can be catalyzed by a hydrogen bond donor catalyst like Feist's acid. science.gov The reaction of n-butylamine and benzylamine (B48309) with various β-nitrostyrenes has also been studied, with the reaction rates being influenced by the substituents on the phenyl ring. cdnsciencepub.com
In some cases, the nucleophilic addition is followed by the elimination of the nitro group or other leaving groups, leading to a formal vinyl nucleophilic substitution. researchgate.net For example, the reaction of α-iodo-β-nitrostyrene with arenesulfinic acids results in the formation of 1-aryl-1-arylsulfonylethene derivatives via a vinyl nucleophilic substitution mechanism. researchgate.net
Michael Addition Reactions with Carbon Nucleophiles
The conjugate addition of carbon nucleophiles to 3,4-dichloro-β-nitrostyrene is a fundamental method for carbon-carbon bond formation, leading to a diverse array of functionalized products.
Organocatalysis has emerged as a powerful tool for the enantioselective Michael addition to β-nitrostyrenes, providing access to chiral molecules with high stereocontrol. While specific studies focusing exclusively on 3,4-dichloro-β-nitrostyrene are part of broader research, the principles and catalyst systems are generally applicable. For instance, primary amine thiourea (B124793) (PAT) catalysts have been shown to be effective for the asymmetric Michael addition of acetone (B3395972) to a range of β-nitrostyrenes, including those with electron-withdrawing groups like dichloro substituents. csic.es Research has demonstrated that the enantioselectivity of these reactions can be significantly improved by conducting them at lower concentrations, which minimizes catalyst deactivation. csic.es In one study, the Michael addition of acetone to trans-2,4-dichloro-β-nitrostyrene using a PAT catalyst yielded the corresponding product in 77% isolated yield with a high enantiomeric excess (ee) of 92%. csic.es
Bifunctional organocatalysts, which possess both a basic site to activate the nucleophile and a hydrogen-bond donor to activate the electrophile, are commonly employed. nih.govmdpi.comrsc.org For example, catalysts based on (R, R)-1,2-diphenylethylenediamine have been used for asymmetric Michael additions to α,β-unsaturated nitroalkenes in aqueous media, highlighting the potential for environmentally friendly synthetic methods. mdpi.com Similarly, α,β-dipeptides have been explored as chiral organocatalysts for the Michael addition of isobutyraldehyde (B47883) to nitroolefins under solvent-free conditions, showcasing the versatility of these catalysts. mdpi.com The use of additives, such as acids with specific pKa values, can further enhance reaction efficiency and stereoselectivity. ethz.ch
Table 1: Organocatalytic Asymmetric Michael Addition of Acetone to Substituted β-Nitrostyrenes csic.es
| Entry | β-Nitrostyrene Substituent | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 2,4-Dichloro | PAT Catalyst IV | 77 | 92 |
| 2 | 2-Methoxy | PAT Catalyst IV | 80 | 91 |
In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free Michael additions have gained considerable attention. beilstein-journals.orgnih.gov Grinding technology has been successfully applied to the reaction of various β-nitrostyrenes with 1,3-dicarbonyl compounds. beilstein-journals.org This method often results in high to excellent yields and can be more efficient than traditional solution-based reactions due to the ordered arrangement of molecules in the solid state. beilstein-journals.orgnih.gov While a broad range of substituted β-nitrostyrenes with both electron-donating and electron-withdrawing groups are amenable to this methodology, specific data for the 3,4-dichloro derivative under these exact conditions would require further investigation. beilstein-journals.org However, the general success with other halogenated nitrostyrenes suggests its applicability.
The reaction of 3,4-dichloro-β-nitrostyrene with electron-rich aromatic compounds, such as indoles or 1,3,5-trimethoxybenzene (B48636), can proceed via a Michael-type Friedel-Crafts alkylation. unizar.essci-hub.stnih.govresearchgate.net This reaction is often catalyzed by Lewis acids or chiral metal complexes to achieve high yields and enantioselectivity. unizar.essci-hub.stnih.gov For example, zinc triflate has been found to be an effective catalyst for the Friedel-Crafts alkylation of N-benzylindoline with various nitrostyrenes, affording C5-alkylated indolines in high yields. sci-hub.st Mechanistic studies involving rhodium complexes and 1,3,5-trimethoxybenzene with substrates like 3,4-dichloro-β-nitrostyrene have provided evidence for a Michael-type mechanism, where the reaction proceeds through a metal-aci-nitro intermediate. unizar.es This approach offers a direct route to functionalized aromatic and heteroaromatic compounds. nih.gov
Table 2: Zn(OTf)₂-Catalyzed Friedel-Crafts Alkylation of N-Benzylindoline with β-Nitrostyrenes sci-hub.st
| Entry | β-Nitrostyrene | Product Yield (%) |
|---|---|---|
| 1 | Unsubstituted | 98 |
| 2 | 4-Chloro | 95 |
| 3 | 4-Bromo | 96 |
| 4 | 4-Nitro | 92 |
The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an activated alkene, is a cornerstone for the synthesis of nitrogen-containing compounds. nih.govbeilstein-journals.org With 3,4-dichloro-β-nitrostyrene, this reaction provides access to β-nitroamines, which are valuable synthetic intermediates. These reactions can be catalyzed by organocatalysts and are often part of tandem or cascade sequences, allowing for the rapid construction of complex molecular architectures. nih.govbeilstein-journals.orgmdpi.com For example, aza-Michael additions can be followed by an intramolecular Henry reaction to form substituted quinolines or by other cyclization processes. mdpi.com The development of enantioselective aza-Michael reactions using chiral catalysts is a significant area of research, enabling the synthesis of optically active nitrogenous compounds. nih.govbeilstein-journals.org
Mannich Reaction with β-Nitrostyrene
The Mannich reaction is a three-component condensation involving an aldehyde, an amine, and a compound with an active hydrogen. While the classical Mannich reaction uses an enolizable carbonyl compound, β-nitrostyrenes can serve as precursors or alternative components in Mannich-type transformations. chemisgroup.usucl.ac.ukorganic-chemistry.orgucl.ac.ukcore.ac.uk For instance, the addition of amines to β-nitrostyrene (an aza-Michael reaction) forms a nitro-base intermediate. chemisgroup.us This intermediate can then undergo a subsequent Mannich reaction with an aldehyde and another equivalent of amine to yield more complex structures. chemisgroup.us This highlights the synthetic utility of β-nitrostyrenes in building diverse molecular frameworks through sequential reaction pathways. The nitro-Mannich (or aza-Henry) reaction, which is the addition of a nitronate to an imine, is a related and powerful method for C-C bond formation, leading to β-nitroamines. ucl.ac.ukucl.ac.ukcore.ac.uk
Cycloaddition Chemistry
3,4-Dichloro-β-nitrostyrene can participate in cycloaddition reactions, where the nitro-activated double bond acts as a dienophile or dipolarophile. rsc.orgijsr.netbeilstein-journals.orgresearchgate.netresearchgate.net In [4+2] Diels-Alder cycloadditions, it can react with conjugated dienes to form six-membered rings. beilstein-journals.org The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. beilstein-journals.org
Furthermore, in [3+2] cycloaddition reactions, 3,4-dichloro-β-nitrostyrene can react with 1,3-dipoles such as nitrones or azomethine ylides to construct five-membered heterocyclic rings like isoxazolidines or pyrrolidines. ijsr.netresearchgate.net These reactions are valuable for the synthesis of a wide range of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. ijsr.netresearchgate.net Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to understand the regioselectivity and mechanism of these cycloadditions. researchgate.net The photoreactivity of some β-nitrostyrenes in the solid state can also lead to [2+2] cycloadditions, forming cyclobutane (B1203170) derivatives, although the specific behavior of the 3,4-dichloro analog would depend on its crystal packing. rsc.org
[3+2] Cycloaddition Reactions with Nitrones
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, between 3,4-dichloro-β-nitrostyrene and nitrones provides a direct route to isoxazolidine (B1194047) derivatives. ijsr.net These reactions are characterized by their high regioselectivity, where the nucleophilic oxygen of the nitrone attacks the electrophilic β-carbon of the nitrostyrene. rsc.org Theoretical studies using Molecular Electron Density Theory (MEDT) have shown that these reactions proceed through a one-step mechanism. rsc.org The stereochemical outcome of the reaction can be influenced by the geometry of the starting nitrostyrene, with (Z)- and (E)-isomers potentially leading to different diastereomers of the isoxazolidine product. rsc.org The reaction of nitrones with substituted β-nitrostyrenes generally proceeds under mild conditions to afford isoxazolidines in good yields. ijsr.netmdpi.com
| Reactants | Product Type | Key Findings |
| 3,4-Dichloro-β-nitrostyrene, Nitrones | Isoxazolidines | Proceeds via a one-step, polar, zw-type mechanism. rsc.org The reaction is highly regioselective and can be stereoselective. rsc.orgmdpi.com |
[2+2] Photocycloaddition with Olefins
The [2+2] photocycloaddition of β-nitrostyrenes, including the 3,4-dichloro derivative, with various olefins represents a powerful method for the synthesis of substituted cyclobutanes. nih.gov These reactions are typically initiated by irradiation with visible light (e.g., λ = 419 nm), promoting the nitrostyrene to an excited triplet state. nih.govresearchgate.net This excited state then reacts with the olefin to form a 1,4-diradical intermediate, which subsequently collapses to the cyclobutane product. nih.gov A range of olefins, including electron-rich and unactivated alkenes, can be employed, leading to cyclobutanes in moderate to excellent yields. nih.govresearchgate.net The reaction often exhibits diastereoselectivity, with a preference for the formation of the isomer where the nitro and aryl groups are in a trans configuration. nih.gov
| Reactants | Wavelength | Solvent | Yield |
| β-Nitrostyrenes, Olefins | 419 nm | CH₂Cl₂ | 32-87% nih.gov |
| 1-Aryl-2-nitroethenes, 2,3-Dimethyl-2-butene | 419 nm or 424 nm | CH₂Cl₂ | 28-86% researchgate.net |
| 1-Phenyl-2-nitroethene, Various Olefins | 419 nm or 424 nm | CH₂Cl₂ | 37-88% researchgate.net |
[4+3] Cycloaddition for Heterocycle Formation
While less common for nitrostyrenes, [4+3] cycloaddition reactions offer a pathway to seven-membered rings. In the context of related nitroalkenes, intramolecular reactions involving a 1,5-hydride shift can initiate a nitro-Mannich cyclization, leading to the formation of six-membered heterocycles like tetrahydroquinolines. ucl.ac.uk This type of transformation highlights the potential for intramolecular cyclizations initiated by the versatile reactivity of the nitroalkene moiety.
1,3-Dipolar Cycloaddition for Pyrrole (B145914) and Triazole Derivatives
Beyond reactions with nitrones, 3,4-dichloro-β-nitrostyrene is a key building block in 1,3-dipolar cycloadditions for synthesizing other important heterocycles like pyrroles and triazoles. researchgate.net The synthesis of pyrrole derivatives can be achieved through various multicomponent reactions where β-nitrostyrene acts as a crucial electrophile. researchgate.net For instance, the reaction of β-nitrostyrenes with azomethine ylides, generated in situ, leads to polysubstituted pyrrolidines, which can be further transformed into pyrroles. nih.govorganic-chemistry.org
The formation of 1,2,3-triazole derivatives can be accomplished through the cycloaddition of azides to the activated double bond of β-nitrostyrenes. researchgate.net This reaction often proceeds with the elimination of the nitro group to yield the aromatic triazole ring. Catalyst-free conditions have been developed for the reaction of 3-nitrochromenes (structurally related to nitrostyrenes) with sodium azide, affording chromeno-fused triazoles. researchgate.net
Radical Addition Reactions
The electron-deficient nature of the double bond in 3,4-dichloro-β-nitrostyrene also makes it susceptible to radical addition reactions, providing an alternative strategy for carbon-carbon bond formation.
Alkenylation of Cyclic Ethers
A notable radical addition reaction involves the alkenylation of cyclic ethers with β-nitrostyrenes. researchgate.net This process can be promoted by a radical initiator such as 2,2′-azodi(2-methylbutyronitrile) (AMBN) under mild, additive-free conditions. researchgate.netresearchgate.net The reaction proceeds via a radical chain mechanism where a radical generated from the cyclic ether adds to the β-position of the nitrostyrene. Subsequent elimination of the nitro group can lead to the formation of an alkenyl-substituted ether. This method is applicable to a variety of β-nitrostyrenes and cyclic ethers, providing the corresponding products in good to excellent yields. researchgate.net
| Reactants | Promoter | Key Features |
| β-Nitrostyrenes, Cyclic Ethers | AMBN | Mild conditions, no additives required, good to excellent yields. researchgate.netresearchgate.net |
Mechanistic Investigations of 3,4 Dichloro β Nitrostyrene Transformations
Elucidation of Reaction Mechanisms in Michael Additions
The Michael addition, a cornerstone of carbon-carbon bond formation, has been extensively studied with β-nitrostyrenes. The reaction mechanism involves the conjugate addition of a nucleophile to the electrophilic β-carbon of the nitroalkene. For 3,4-dichloro-β-nitrostyrene, the strong electron-withdrawing nature of both the nitro group and the dichlorinated phenyl ring significantly enhances its electrophilicity, thereby facilitating the Michael addition.
The generally accepted mechanism proceeds through the formation of a resonance-stabilized enolate or nitronate intermediate. A base abstracts a proton from the Michael donor, generating a nucleophilic carbanion. This carbanion then attacks the β-carbon of the 3,4-dichloro-β-nitrostyrene, leading to the formation of a new carbon-carbon bond and a nitronate intermediate. Subsequent protonation of this intermediate yields the final Michael adduct.
Kinetic studies on the Michael-type reactions of substituted β-nitrostyrenes with amines have revealed that these reactions can proceed through both catalyzed and uncatalyzed pathways. The presence of a catalyst, often a second molecule of the amine, can significantly accelerate the reaction rate. The electron-withdrawing substituents on the phenyl ring, such as the chloro groups in the 3 and 4 positions, are known to increase the reaction rate by further polarizing the carbon-carbon double bond and stabilizing the developing negative charge in the transition state.
Understanding Stereoselectivity in Organocatalytic Processes
The advent of organocatalysis has revolutionized asymmetric synthesis, and the Michael addition to nitroalkenes has been a fertile ground for the development of stereoselective methodologies. Chiral organocatalysts, such as proline derivatives and bifunctional thiourea (B124793) catalysts, have been successfully employed to control the stereochemical outcome of the reaction, yielding Michael adducts with high diastereoselectivity and enantioselectivity.
The stereoselectivity in these organocatalytic processes is governed by the formation of a well-organized transition state involving the catalyst, the Michael donor, and the 3,4-dichloro-β-nitrostyrene. In the case of enamine catalysis using chiral secondary amines, the catalyst reacts with the carbonyl donor to form a chiral enamine. This enamine then attacks one of the enantiotopic faces of the 3,4-dichloro-β-nitrostyrene, with the stereochemical outcome being dictated by the steric and electronic interactions within the transition state assembly.
Bifunctional organocatalysts, such as those based on thiourea, operate through a dual activation mechanism. The thiourea moiety activates the nitroalkene by forming hydrogen bonds with the nitro group, thereby increasing its electrophilicity. Simultaneously, a basic functional group on the catalyst deprotonates the Michael donor, bringing the two reactants into close proximity in a chiral environment. This dual activation and pre-organization in the transition state lead to high levels of stereocontrol. The specific diastereomeric and enantiomeric outcome is highly dependent on the structure of the catalyst and the reaction conditions.
While specific data for 3,4-dichloro-β-nitrostyrene is limited, studies on analogous substrates provide valuable insights. For instance, the organocatalytic Michael addition of aldehydes to various substituted β-nitrostyrenes has been shown to produce adducts with high stereoselectivity.
| Entry | Nitrostyrene (B7858105) | Aldehyde | Catalyst | Yield (%) | diastereomeric ratio (syn:anti) | enantiomeric excess (%) |
|---|---|---|---|---|---|---|
| 1 | β-nitrostyrene | Propanal | (S)-Diphenylprolinol silyl (B83357) ether | 99 | 95:5 | 99 |
| 2 | 4-Chloro-β-nitrostyrene | Propanal | (S)-Diphenylprolinol silyl ether | 98 | 96:4 | 99 |
| 3 | 4-Nitro-β-nitrostyrene | Propanal | (S)-Diphenylprolinol silyl ether | 99 | 97:3 | 99 |
Mechanistic Pathways in Cycloaddition Reactions
3,4-Dichloro-β-nitrostyrene also serves as a versatile component in various cycloaddition reactions, leading to the formation of cyclic structures. The mechanistic pathways of these reactions are diverse and depend on the nature of the reacting partner and the reaction conditions.
Polar Zwitterionic Type [3+2] Cycloadditions
In [3+2] cycloaddition reactions, 3,4-dichloro-β-nitrostyrene can react with 1,3-dipoles, such as nitrones or azides, to form five-membered heterocyclic rings. Computational studies on the reaction of β-nitrostyrenes with nitrones suggest a polar, one-step mechanism. nih.gov This process is characterized by the asynchronous formation of the two new single bonds, proceeding through a zwitterionic-like transition state.
The reaction is initiated by the nucleophilic attack of the oxygen atom of the nitrone on the electrophilic β-carbon of the 3,4-dichloro-β-nitrostyrene. The strong electron-withdrawing character of the nitro and dichloro-phenyl groups enhances the polar nature of this reaction, facilitating the charge separation in the transition state. The regioselectivity of the cycloaddition is governed by the electronic properties of both the 1,3-dipole and the dipolarophile.
Diradical Intermediates in Photocycloadditions
Under photochemical conditions, β-nitrostyrenes can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) derivatives. Mechanistic investigations, including triplet sensitization experiments, support a stepwise mechanism involving the formation of a 1,4-diradical intermediate. rsc.org
Upon photoexcitation, the 3,4-dichloro-β-nitrostyrene is promoted to an excited triplet state. This excited species then reacts with an alkene to form a 1,4-diradical intermediate. The stability of this diradical is influenced by the substituents on both reacting partners. Subsequent intersystem crossing to the singlet state is followed by ring closure to afford the cyclobutane product. The stereochemistry of the final product is determined during the ring-closing step of the diradical intermediate. The formation of side products can often be explained by alternative reaction pathways of the diradical intermediate, such as hydrogen abstraction.
The yields and diastereoselectivity of these photocycloaddition reactions are influenced by the electronic nature of the substituents on the β-nitrostyrene.
| Entry | Nitrostyrene | Alkene | Yield (%) | diastereomeric ratio |
|---|---|---|---|---|
| 1 | β-nitrostyrene | 2,3-Dimethyl-2-butene | 59 | - |
| 2 | 4-Methoxy-β-nitrostyrene | 2,3-Dimethyl-2-butene | 54 | - |
| 3 | 4-Cyano-β-nitrostyrene | 2,3-Dimethyl-2-butene | 32 | - |
Influence of Substituents on Reaction Kinetics and Selectivity
The nature and position of substituents on the phenyl ring of β-nitrostyrene play a crucial role in determining the kinetics and selectivity of its transformations. In the case of 3,4-dichloro-β-nitrostyrene, the two chlorine atoms act as electron-withdrawing groups through their inductive effect, which outweighs their weak resonance-donating effect.
In Michael additions, the electron-withdrawing 3,4-dichloro substituents increase the electrophilicity of the β-carbon, leading to an acceleration of the reaction rate compared to unsubstituted β-nitrostyrene. This enhanced reactivity is a direct consequence of the stabilization of the negative charge that develops on the α-carbon in the transition state.
In organocatalytic stereoselective Michael additions, these substituents can also influence the stereochemical outcome. By modulating the electronic properties of the nitroalkene, the substituents can affect the geometry and energy of the diastereomeric transition states, potentially leading to higher diastereoselectivity and enantioselectivity.
Computational Chemistry Approaches in the Study of β Nitrostyrenes
Molecular Electron Density Theory (MEDT) for Reactivity Analysis
Molecular Electron Density Theory (MEDT) posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. This theory has been effectively applied to understand the reactivity of isomeric (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition (32CA) reactions.
In the context of a 32CA reaction with a nitrone, MEDT analysis indicates that the reaction follows a polar, zwitterionic-type (zw-type) mechanism. The direction of electron density flux is from the nitrone, which acts as the nucleophile, towards the β-nitrostyrene, the electrophile. This is consistent with the global electron density transfer (GEDT) calculated at the transition states.
MEDT studies have established a strong correlation between the electronic structure of reactants and their reactivity. Nitrones, being zwitterionic three-atom components (TACs), typically have high activation energies in 32CA reactions. However, their reactivity is enhanced when paired with highly electrophilic ethylene (B1197577) derivatives like β-nitrostyrenes. The analysis of conceptual DFT reactivity indices within the MEDT framework provides a quantitative basis for this understanding.
Density Functional Theory (DFT) in Mechanistic Predictions
Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting reaction mechanisms and energies. For β-nitrostyrenes, DFT calculations, often using functionals like B3LYP and ωB97X-D, are employed to map out the potential energy surfaces of reactions.
For instance, in the 32CA reaction between β-nitrostyrenes and 5,5-dimethylpyrroline-N-oxide, DFT calculations revealed a one-step mechanism. The calculations predicted low activation enthalpies, in the range of 4.4 to 5.0 kcal/mol, and demonstrated distinct stereoselectivity for the (Z) and (E) isomers. The (Z)-isomer was found to favor exo stereoselectivity, while the (E)-isomer favored endo stereoselectivity.
Furthermore, DFT is used to calculate various reactivity indices that explain the behavior of these molecules. Key indices include the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). These indices help to classify reactants and predict the polar nature of the reaction. For β-nitrostyrenes, these calculations confirm their strong electrophilic character, which is a consequence of the powerful electron-withdrawing nitro group.
| Species | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |
|---|---|---|---|---|
| (E)-β-nitrostyrene | -4.79 | 4.31 | 2.66 | 1.97 |
| (Z)-β-nitrostyrene | -4.78 | 4.24 | 2.70 | 2.01 |
| Nitrone 2 | -2.85 | 5.51 | 0.74 | 3.52 |
Topological Analysis of Electron Localization Function (ELF) and Atoms in Molecules (AIM)
The topological analysis of the Electron Localization Function (ELF) provides a quantitative description of the chemical regions within a molecule, allowing for a detailed characterization of its electronic structure. This method is used to classify three-atom components in cycloaddition reactions and correlate their electronic structure with reactivity.
In the study of β-nitrostyrenes, ELF analysis of the reagents and the transition states (TSs) of the 32CA reaction showed a great similitude in their electronic structures. The analysis of the C-C and C-N bond formation along the reaction pathway reveals the precise sequence of events at a molecular level. For polar reactions, this analysis can show that bond formation is asynchronous.
Complementary to ELF, the Quantum Theory of Atoms in Molecules (AIM) provides another rigorous method for partitioning the electron density of a molecule. AIM analysis can characterize the nature of chemical bonds and interactions within the transition state structures. Together, ELF and AIM offer a powerful combination to understand the electronic changes that occur during a chemical reaction, providing a detailed picture of bond formation and breaking. For β-nitrostyrene reactions, these analyses confirm the electronic description of the transition states, supporting the mechanisms predicted by DFT.
Non-Covalent Interactions (NCI) Analysis for Stereoselectivity
The stereoselectivity of a reaction is often determined by subtle non-covalent interactions (NCI) in the transition state. The NCI analysis is a computational tool that allows for the identification and visualization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its derivatives.
In the 32CA reaction of (Z)-β-nitrostyrene, experimental results showed a surprising exo stereoselectivity. NCI analysis of the corresponding transition states, *endo
Synthetic Utility of 3,4 Dichloro β Nitrostyrene As a Building Block
Precursors for Nitrogen-Containing Heterocycles
The electron-deficient nature of the double bond in 3,4-dichloro-β-nitrostyrene makes it an excellent Michael acceptor, facilitating its reaction with various nucleophiles. This property is extensively utilized in the synthesis of a range of nitrogen-containing heterocycles.
Synthesis of Substituted Pyrroles
The synthesis of pyrrole (B145914) derivatives, a core structure in many natural products and pharmaceuticals, can be achieved using β-nitrostyrenes as starting materials. bohrium.comresearchgate.net Multicomponent reactions (MCRs) represent an efficient strategy for constructing polysubstituted pyrroles. bohrium.comresearchgate.netrsc.org In these reactions, 3,4-dichloro-β-nitrostyrene can react with primary amines, β-dicarbonyl compounds, and another component in a one-pot synthesis, often catalyzed by agents like iron(III) chloride. researchgate.net The reaction typically proceeds through a Michael addition of an enamine intermediate (formed from the amine and dicarbonyl compound) to the nitrostyrene (B7858105). organic-chemistry.org
Another significant method is the Barton-Zard pyrrole synthesis, which involves the reaction of a nitroalkene with an α-isocyanide under basic conditions. allaboutchemistry.netwikipedia.orgsynarchive.com This reaction proceeds via a sequence of Michael addition, cyclization, and elimination of the nitro group to form the aromatic pyrrole ring. wikipedia.org The use of 3,4-dichloro-β-nitrostyrene in this reaction would lead to pyrroles bearing a 3,4-dichlorophenyl substituent, a valuable moiety for tuning the electronic and biological properties of the final molecule.
| Reaction Name | Key Reactants | General Mechanism | Potential Product from 3,4-Dichloro-β-nitrostyrene |
|---|---|---|---|
| Multicomponent Reaction (MCR) | β-Nitrostyrene, Primary Amine, β-Dicarbonyl Compound | Michael addition of in-situ formed enamine, cyclization, aromatization | Polysubstituted pyrrole with a 3,4-dichlorophenyl group |
| Barton-Zard Synthesis | β-Nitrostyrene, α-Isocyanoacetate | Michael addition, 5-endo-dig cyclization, nitro group elimination, tautomerization | Pyrrole-2-carboxylate with a 3,4-dichlorophenyl group |
Formation of Quinolines and Quinolinones
Quinolines, another important class of N-heterocycles, can be synthesized through various methods, including multicomponent reactions. scielo.brorganic-chemistry.org A common approach involves the reaction of an aldehyde, an amine, and an alkyne, catalyzed by a Lewis acid. scielo.br While direct synthesis from 3,4-dichloro-β-nitrostyrene is less common, it can serve as a precursor to the necessary building blocks. For instance, reduction of the nitro group and cleavage of the vinyl bond could provide intermediates for established quinoline syntheses like the Friedländer annulation. More directly, cascade reactions involving Michael addition of an appropriate aniline derivative to 3,4-dichloro-β-nitrostyrene followed by cyclization and oxidation could potentially yield highly substituted quinoline scaffolds. Research into iron-catalyzed domino reactions for synthesizing 2,4-disubstituted and 4-substituted quinolines involves the C(sp²)–C(sp²) bond cleavage of styrenes, followed by hydroamination and C–H annulation, suggesting a potential pathway if 3,4-dichloro-β-nitrostyrene were adapted for such a transformation. beilstein-journals.org
Development of 1,4-Benzodiazepine Derivatives
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry. semanticscholar.orgwum.edu.pl An efficient method for synthesizing 1,4-benzodiazepin-3-ones involves a [4+3]-cycloaddition reaction. mdpi.com This reaction can be carried out between a 2-amino-β-nitrostyrene and an α-bromohydroxamate. mdpi.com To utilize 3,4-dichloro-β-nitrostyrene for this purpose, it would first need to be converted to 2-amino-3',4'-dichloro-β-nitrostyrene. This precursor, upon reaction with an azaoxyallyl cation (generated from the α-bromohydroxamate), would yield a functionalized 1,4-benzodiazepine. mdpi.com This approach allows for the construction of the seven-membered diazepine ring with control over substitution patterns. Both non-enantioselective and organocatalytic asymmetric versions of this cycloaddition have been developed, offering routes to chiral benzodiazepine derivatives. mdpi.com
| Reaction Type | Key Precursor from 3,4-Dichloro-β-nitrostyrene | Co-reactant | Key Transformation | Product Class |
|---|---|---|---|---|
| [4+3]-Cycloaddition | 2-Amino-3',4'-dichloro-β-nitrostyrene | α-Bromohydroxamate | Reaction with azaoxyallyl cation | Functionalized 1,4-Benzodiazepin-3-one |
Synthesis of Nitro-Mannich Bases and Related Structures
The nitro-Mannich reaction, also known as the aza-Henry reaction, is the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. nih.govwikipedia.orgcore.ac.uk This reaction is a fundamental carbon-carbon bond-forming process. wikipedia.orgresearchgate.net In a related transformation, β-nitrostyrenes can serve as electrophiles for the addition of amines. The addition of primary or secondary amines to 3,4-dichloro-β-nitrostyrene provides a direct route to β-nitroamines. chemisgroup.us These products, which are types of nitro-Mannich bases, are valuable synthetic intermediates. nih.govchemisgroup.us The resulting β-nitroamine products can be further transformed; for example, reduction of the nitro group leads to vicinal diamines, while other modifications can yield amino acids or other complex nitrogen-containing molecules. wikipedia.org
Intermediates for Oxygen-Containing Heterocycles
3,4-Dichloro-β-nitrostyrene is also a valuable precursor for the synthesis of various oxygen-containing heterocycles. The key strategy often involves an initial Michael addition followed by a cyclization that incorporates an oxygen atom into the newly formed ring.
Construction of Chromans, Chromenes, Coumarins, and Benzofurans
Chromenes and Chromans: The reaction between salicylaldehydes and β-nitrostyrenes is a well-established method for synthesizing 3-nitro-2H-chromenes. chim.it This reaction proceeds via a cascade oxa-Michael-Henry-dehydration sequence. chim.it Using 3,4-dichloro-β-nitrostyrene in this reaction would yield 2-(3,4-dichlorophenyl)-3-nitro-2H-chromene. These 3-nitrochromenes are versatile intermediates themselves. chim.itresearchgate.net For instance, the nitroalkene moiety within the chromene structure can act as a Michael acceptor for further functionalization. chim.it Furthermore, reduction of the nitro group and the double bond in the chromene ring provides a route to 3-aminochromans, which are valuable structures in medicinal chemistry. chim.it There are also methods for the direct synthesis of chromans, such as the tandem Michael-Henry reaction of 2-mercaptobenzaldehydes (for thiochromans) and β-nitrostyrenes, which could be adapted for oxygen-based analogues. nih.gov
Coumarins: The synthesis of coumarin derivatives can be achieved through the reaction of 4-hydroxycoumarins with β-nitrostyrenes. acs.org This reaction is an enantioselective Michael addition, often catalyzed by chiral, bifunctional hydrogen-bonding catalysts like thioureas or squaramides. acs.org The reaction of 4-hydroxycoumarin with 3,4-dichloro-β-nitrostyrene would produce a warfarin-type anticoagulant analogue. Additionally, a one-pot [3+2] annulation of β-nitrostyrenes with 4-hydroxycoumarins in the presence of sulfur and a catalyst like DABCO can lead to furo[3,2-c]coumarins. researchgate.net
Benzofurans: Benzofuran synthesis can be achieved from β-nitrostyrenes through several innovative strategies. One method involves a one-pot reaction of o-acylated nitrostyrenes with phosphines. nih.govacs.org In this sequence, a Phospha-Michael addition is followed by the release of nitrous acid and an intramolecular Wittig reaction to form the benzofuran ring. nih.govacs.org To apply this to 3,4-dichloro-β-nitrostyrene, it would first need to be acylated at the ortho-position of a phenolic precursor. More direct routes involve the reaction of 2-hydroxy-β-nitrostyrenes with various reagents to construct benzofuran scaffolds. rsc.org
| Heterocycle | Key Reactants with 3,4-Dichloro-β-nitrostyrene | Reaction Type | Intermediate/Product |
|---|---|---|---|
| Chromenes | Salicylaldehyde | Oxa-Michael-Henry-dehydration | 2-(3,4-Dichlorophenyl)-3-nitro-2H-chromene |
| Chromans | (Reduction of corresponding Chromene) | Reduction | 3-Amino-2-(3,4-dichlorophenyl)chroman |
| Coumarins | 4-Hydroxycoumarin | Asymmetric Michael Addition | Substituted coumarin adduct |
| Benzofurans | (as an o-hydroxy or o-acyl precursor) + Phosphine | Phospha-Michael addition/Wittig | Substituted benzofuran |
Formation of Benzo[f]chromene Derivatives
The synthetic utility of 3,4-dichloro-β-nitrostyrene as a direct precursor for the formation of benzo[f]chromene derivatives is not well-established in the reviewed scientific literature. While various synthetic routes for benzo[f]chromene and its derivatives have been developed, these methods typically employ starting materials such as naphthalene-2,7-diol, malononitrile, and various aromatic aldehydes. Other approaches include the photochemical synthesis from benzyl alcohol, malononitrile, and β-naphthol. At present, there is a lack of documented research demonstrating the direct conversion of substituted β-nitrostyrenes, including the 3,4-dichloro substituted variant, into the benzo[f]chromene heterocyclic system.
Analytical Methodologies for Characterization in Research
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 3,4-Dichloro-beta-nitrostyrene, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The vinyl protons (Hα and Hβ) are expected to appear as doublets in the downfield region of the spectrum due to the deshielding effects of the aromatic ring and the nitro group. The coupling constant (J-value) between these two protons would be indicative of a trans configuration, typically in the range of 13-16 Hz. The aromatic protons would present as a complex multiplet, with their chemical shifts influenced by the positions of the two chlorine atoms and the nitrostyrene (B7858105) side chain.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Hα | 7.5 - 7.8 | Doublet | ~13-16 |
| Hβ | 7.9 - 8.2 | Doublet | ~13-16 |
| Ar-H | 7.4 - 7.7 | Multiplet | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The carbon-carbon double bond (C=C) of the vinyl group and the aromatic ring will also show distinct absorption bands. The C-H stretching vibrations of the vinyl and aromatic moieties, as well as the C-Cl stretching, will also be present.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| NO₂ | Asymmetric Stretch | 1500 - 1550 | Strong |
| NO₂ | Symmetric Stretch | 1330 - 1370 | Strong |
| C=C (vinyl) | Stretch | 1620 - 1650 | Medium |
| C=C (aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
| C-H (vinyl) | Stretch | 3000 - 3100 | Medium |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C-Cl | Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS, GC/MS, ESI-MS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (molecular weight: 218.04 g/mol ), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4, reflecting the natural abundances of ³⁵Cl and ³⁷Cl isotopes.
Fragmentation of the molecular ion would likely involve the loss of the nitro group (NO₂) and successive loss of chlorine atoms or HCl. The presence of the dichlorophenyl cation and other fragments would provide further confirmation of the structure.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment |
| 217/219/221 | [M]⁺ |
| 171/173/175 | [M - NO₂]⁺ |
| 182/184 | [M - Cl]⁺ |
| 146 | [M - Cl - HCl]⁺ |
| 111 | [C₆H₃Cl]⁺ |
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound, typically from 3,4-dichlorobenzaldehyde (B146584) and nitromethane (B149229), TLC can be used to track the consumption of the starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted on a TLC plate (commonly silica (B1680970) gel), which is then developed in an appropriate solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). The separated spots are visualized, usually under UV light. The product, being more conjugated and polar than the aldehyde starting material, will have a different retention factor (Rf) value, allowing for a clear distinction between the reactant and the product.
High Performance Liquid Chromatography (HPLC)
High Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly useful for assessing the purity of the synthesized this compound and for analyzing complex reaction mixtures. Reversed-phase HPLC is a common mode used for the analysis of nitrostyrene derivatives. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The retention time of this compound would be a characteristic parameter under specific chromatographic conditions (column, mobile phase composition, flow rate, and temperature), and the peak area can be used to determine its purity.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is vital for verifying the empirical formula and assessing the purity of a synthesized compound.
For this compound, with a molecular formula of C₈H₅Cl₂NO₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O). The molecular weight of this compound is 218.04 g/mol unirioja.es.
The theoretical percentages are as follows:
Carbon (C): (8 * 12.011 g/mol ) / 218.04 g/mol * 100% = 44.06%
Hydrogen (H): (5 * 1.008 g/mol ) / 218.04 g/mol * 100% = 2.31%
Chlorine (Cl): (2 * 35.453 g/mol ) / 218.04 g/mol * 100% = 32.52%
Nitrogen (N): (1 * 14.007 g/mol ) / 218.04 g/mol * 100% = 6.42%
Oxygen (O): (2 * 15.999 g/mol ) / 218.04 g/mol * 100% = 14.67%
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 44.06 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.31 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 32.52 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.42 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.67 |
| Total | | | | 218.039 | 100.00 |
X-ray Diffraction (XRD) for Solid-State Structure Analysis
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. When a beam of X-rays is directed at a crystalline material, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be generated, revealing the precise arrangement of atoms.
For a crystalline solid such as this compound, single-crystal X-ray diffraction can provide a wealth of information, including:
The crystal system (e.g., monoclinic, orthorhombic, etc.)
The space group, which describes the symmetry of the crystal
The dimensions of the unit cell (the basic repeating structural unit of a crystal)
The positions of individual atoms within the unit cell
Bond lengths and angles between atoms
This detailed structural information is invaluable for understanding the compound's physical and chemical properties. While it is known that substituted nitrostyrenes have been studied using X-ray crystallography, specific crystallographic data for this compound is not available in the surveyed scientific literature or crystallographic databases. A typical set of data that would be obtained from an XRD analysis is presented in Table 2 as a representative example for a compound of this nature.
Table 2: Representative Crystallographic Data for a Substituted Nitrostyrene Compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.10 |
| b (Å) | 5.80 |
| c (Å) | 18.70 |
| α (°) | 90 |
| β (°) | 117.5 |
| γ (°) | 90 |
| Volume (ų) | 770.0 |
| Z (molecules/unit cell) | 4 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-Dichloro-beta-nitrostyrene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nitration and halogenation of styrene derivatives. For example, nitrostyrene analogs are often prepared using mixed acid (HNO₃/H₂SO₄) systems under controlled temperatures (0–5°C) to avoid over-nitration. Halogenation with Cl₂ or SOCl₂ at 40–60°C introduces chloro groups, but stoichiometric ratios must be optimized to prevent di-substitution . Purity (>97%) is achievable through recrystallization in ethanol or hexane, validated by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns: the β-nitrostyrene group shows characteristic deshielded vinyl protons (~δ 7.5–8.5 ppm). IR spectroscopy identifies NO₂ stretching (~1520 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Computational methods (DFT, Gaussian 16) predict electron-withdrawing effects of Cl and NO₂ groups, critical for reactivity studies .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : The compound is light-sensitive and degrades under UV exposure. Stability studies show <5% decomposition over 6 months when stored in amber vials at 2–8°C in anhydrous conditions (validated by GC-MS). Degradation products include chlorinated benzoic acids, identified via LC-QTOF-MS .
Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) achieves LODs of 0.1 µg/mL. For trace analysis, UPLC-MS/MS (ESI-negative mode) using MRM transitions (e.g., m/z 246 → 201) improves specificity. Matrix effects in biological samples are mitigated via SPE cleanup (C18 cartridges) .
Advanced Research Questions
Q. How do electronic effects of this compound influence its reactivity in Diels-Alder or Michael addition reactions?
- Methodological Answer : The electron-deficient β-nitrostyrene moiety acts as a dienophile in Diels-Alder reactions. Kinetic studies (UV-Vis monitoring) reveal rate acceleration with electron-rich dienes. Substituent effects are quantified using Hammett plots (ρ = +1.2 for Cl groups), correlating with DFT-calculated LUMO energies .
Q. What challenges arise in resolving enantiomers or polymorphs of this compound, and how can they be addressed?
- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers, but low solubility complicates resolution. Polymorph screening via solvent-mediated crystallization (e.g., acetone/water) identifies Form I (monoclinic) and Form II (orthorhombic), characterized by PXRD and DSC .
Q. How should researchers reconcile contradictory data on the compound’s toxicity or environmental persistence?
- Methodological Answer : Discrepancies in ecotoxicity studies (e.g., LC₅₀ in Daphnia magna) often stem from matrix differences. Meta-analyses using PRISMA guidelines and weight-of-evidence approaches prioritize high-quality datasets (e.g., OECD-compliant assays). Persistence in soil is pH-dependent, with t₁/₂ ranging 30–90 days (OECD 307) .
Q. What strategies optimize this compound’s role in synthesizing bioactive derivatives (e.g., antifungals or kinase inhibitors)?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the nitro group (e.g., reduction to amine) or introducing heterocycles. In vitro assays (MIC for antifungals) combined with molecular docking (PDB: 1KE5) identify key interactions with target proteins. Toxicity thresholds are assessed via HepG2 cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
